N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(isopropylthio)benzamide
Description
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Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-propan-2-ylsulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S3/c1-12(2)26-14-7-5-6-13(10-14)18(23)21-19-20-16-9-8-15(11-17(16)27-19)28(24,25)22(3)4/h5-12H,1-4H3,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRNBUBPVCMLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(isopropylthio)benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activity. This compound features a benzothiazole core, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects. The presence of the sulfamoyl group enhances solubility and reactivity, making it a candidate for further biological evaluation.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H20N2O3S2
- Molecular Weight : 366.49 g/mol
- CAS Number : 923140-27-6
This compound is characterized by the presence of a benzothiazole moiety, a sulfamoyl group, and an isopropylthio substituent. These structural features are believed to contribute to its biological activity.
The mechanism of action for this compound involves interactions with specific molecular targets, particularly enzymes and receptors. The benzothiazole core can bind to active sites on enzymes, inhibiting their function and leading to therapeutic effects. Molecular docking studies have indicated that this compound can effectively fit into the active sites of various enzymes, which may explain its potential as an enzyme inhibitor.
Anticancer Properties
Research has shown that compounds with a benzothiazole core exhibit significant anticancer activity. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines. The compound's mechanism may involve the induction of apoptosis in cancer cells, as indicated by increased caspase activity in treated cells.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced inflammation markers and exhibited a decrease in edema formation. This suggests that it may be beneficial in treating inflammatory diseases.
Anticonvulsant Activity
A series of related benzothiazole derivatives have been studied for their anticonvulsant properties. While specific data on this compound's anticonvulsant activity is limited, related compounds have shown promise in reducing seizure frequency in preclinical models .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide | Structure | Anticancer, neuroprotective |
| N-(benzo[d]thiazol-2-yl)-2-(morpholino)benzamide | Structure | Anticancer |
| N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide | Structure | Anticancer, anti-inflammatory |
The unique presence of the dimethylsulfamoyl group in this compound may enhance its solubility and reactivity compared to similar compounds, potentially leading to improved biological efficacy.
Case Studies
- Anticancer Study : In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects.
- Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced paw swelling at doses of 10 mg/kg and 25 mg/kg compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
